molecular formula C25H26N2O4S B11626721 N-benzyl-2-{[(4-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-benzyl-2-{[(4-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11626721
M. Wt: 450.6 g/mol
InChI Key: GNSWODRJJWETEZ-UHFFFAOYSA-N
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Description

N-benzyl-2-{[(4-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with the molecular formula C25H26N2O3S. This compound is part of the benzothiophene family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{[(4-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{[(4-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

N-benzyl-2-{[(4-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-2-{[(4-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C25H26N2O4S

Molecular Weight

450.6 g/mol

IUPAC Name

N-benzyl-2-[[2-(4-methoxyphenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C25H26N2O4S/c1-30-18-11-13-19(14-12-18)31-16-22(28)27-25-23(20-9-5-6-10-21(20)32-25)24(29)26-15-17-7-3-2-4-8-17/h2-4,7-8,11-14H,5-6,9-10,15-16H2,1H3,(H,26,29)(H,27,28)

InChI Key

GNSWODRJJWETEZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCC4=CC=CC=C4

Origin of Product

United States

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